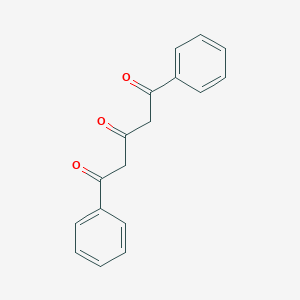

1,5-Diphenylpentane-1,3,5-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpentane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGMRPYTCHBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061712 | |

| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-40-9 | |

| Record name | 1,5-Diphenyl-1,3,5-pentanetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzoylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibenzoylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3CB4L6LJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Diphenylpentane-1,3,5-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, also known as 1,3-dibenzoylacetone, is a symmetrical β,δ-triketone with significant applications as a versatile precursor in the synthesis of various heterocyclic compounds and as a tridentate ligand for forming stable complexes with a range of transition metals, lanthanides, and actinides. Its structural motif is of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathway for 1,5-diphenylpentane-1,3,5-trione, detailing the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Base-Catalyzed Double Claisen Condensation

The principal and most direct method for synthesizing 1,5-diphenylpentane-1,3,5-trione is a base-catalyzed double Claisen condensation. This reaction involves the C-acylation of acetone at both α-carbons using two equivalents of an electrophilic benzoylating agent, typically ethyl benzoate.

The reaction proceeds via a mixed (or crossed) Claisen-type mechanism. A strong base, such as sodium ethoxide or sodium amide, is used to deprotonate the α-hydrogens of acetone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms benzoylacetone as an intermediate. A second deprotonation and condensation with another equivalent of ethyl benzoate yields the final 1,5-diphenylpentane-1,3,5-trione product. Because the α-hydrogens of the resulting β-diketone and β,δ-triketone products are significantly more acidic than the starting materials, a stoichiometric amount of base is required to drive the reaction to completion.[1]

The overall transformation can be summarized as follows:

Caption: Core synthesis pathway for 1,5-diphenylpentane-1,3,5-trione.

Experimental Protocol

The following protocol is a synthesized methodology based on established principles of the Claisen condensation for preparing β-dicarbonyl and related compounds.

2.1 Materials and Equipment

| Material/Equipment | Purpose |

| Three-neck round-bottom flask | Reaction vessel |

| Mechanical stirrer | Ensure efficient mixing of reagents |

| Reflux condenser | Prevent solvent loss upon heating |

| Dropping funnel | Controlled addition of liquid reagents |

| Inert gas supply (N₂ or Ar) | Maintain anhydrous reaction conditions |

| Heating mantle | Controlled heating of the reaction |

| Ice bath | Cooling and temperature control |

| Ethyl benzoate, anhydrous | Benzoylating agent (electrophile) |

| Acetone, anhydrous | Enolate precursor (nucleophile) |

| Sodium amide (NaNH₂) | Strong base |

| Anhydrous diethyl ether | Reaction solvent |

| Dilute hydrochloric acid | Neutralization and product protonation |

| Saturated sodium bicarbonate | Wash to remove excess acid |

| Anhydrous magnesium sulfate | Drying agent |

| Rotary evaporator | Solvent removal |

| Ethanol or Isopropanol | Recrystallization solvent |

2.2 Procedure

-

Setup: A dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (N₂ or Ar).

-

Base Suspension: 2.3 moles of sodium amide are suspended in 500 mL of anhydrous diethyl ether in the reaction flask.

-

Enolate Formation: A mixture of 1.0 mole of anhydrous acetone and 2.0 moles of anhydrous ethyl benzoate is prepared. Half of this mixture is added dropwise to the stirred sodium amide suspension over 30 minutes.

-

Reaction: The reaction mixture is gently refluxed with continued stirring for 2 hours to ensure the formation of the intermediate sodium salt of benzoylacetone.

-

Second Condensation: The remaining half of the acetone/ethyl benzoate mixture is added dropwise over another 30 minutes. The mixture is then refluxed for an additional 4 hours.

-

Workup - Quenching: After cooling the reaction mixture in an ice bath, it is cautiously poured onto a mixture of 500 g of crushed ice and 200 mL of concentrated hydrochloric acid.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.

-

Washing: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.

-

Drying and Concentration: The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from ethanol or isopropanol to yield pale yellow crystals of 1,5-diphenylpentane-1,3,5-trione.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of the final product.

| Parameter | Value | Reference(s) |

| Reactant Stoichiometry | ||

| Acetone | 1.0 equivalent | |

| Ethyl Benzoate | 2.0 equivalents | [1] |

| Sodium Amide | 2.3 equivalents | |

| Product Characteristics | ||

| Molecular Formula | C₁₇H₁₄O₃ | [2][] |

| Molecular Weight | 266.29 g/mol | [2][] |

| Melting Point | 107-109 °C | [2][] |

| Appearance | Pale yellow crystalline solid | |

| Yield | ||

| Typical Yield | 60-70% (Reported for similar condensations) |

Signaling Pathways and Logical Relationships

The logical workflow for the synthesis and purification of 1,5-diphenylpentane-1,3,5-trione is outlined below. This process highlights the critical stages from initial reaction setup to the final characterization of the pure product.

Caption: Experimental workflow for the synthesis of 1,5-diphenylpentane-1,3,5-trione.

References

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenylpentane-1,3,5-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpentane-1,3,5-trione, also known as dibenzoylacetone, is a symmetrical triketone with the chemical formula C₁₇H₁₄O₃. This compound is of significant interest in synthetic organic chemistry and coordination chemistry. Its structure, featuring a central ketone flanked by two benzoyl groups, allows for rich chemical reactivity and the potential for keto-enol tautomerism. This guide provides a comprehensive overview of the known chemical properties of 1,5-Diphenylpentane-1,3,5-trione, including its physicochemical characteristics, spectral data, and synthetic methodology.

Physicochemical Properties

1,5-Diphenylpentane-1,3,5-trione is typically a yellow to dark yellow solid at room temperature, appearing as a powder or crystals. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₃ | [1][2] |

| Molecular Weight | 266.29 g/mol | [2] |

| CAS Number | 1467-40-9 | [1][2] |

| Melting Point | 107-109 °C | [2] |

| Appearance | Yellow to dark yellow powder or crystals | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Keto-Enol Tautomerism

A significant chemical property of 1,5-Diphenylpentane-1,3,5-trione is its ability to exist in equilibrium between its triketo form and various enol tautomers. The presence of acidic α-hydrogens between the carbonyl groups facilitates this tautomerization. The equilibrium is influenced by factors such as the solvent, temperature, and pH.

The tautomerization process can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. In basic conditions, the α-carbon is deprotonated to form an enolate, which is then protonated on the oxygen atom.

Caption: Keto-enol tautomerism of 1,5-Diphenylpentane-1,3,5-trione.

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of 1,5-Diphenylpentane-1,3,5-trione. Due to the keto-enol tautomerism, the observed spectra can be complex and may vary depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | Data not available | ||

| ¹³C NMR | CDCl₃ | Data not available |

Note: Specific, publicly available, and fully assigned NMR data for 1,5-Diphenylpentane-1,3,5-trione is currently limited. The presence of tautomers would likely result in multiple sets of signals.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=O stretching (keto forms) |

| Data not available | C=C stretching (enol forms) |

| Data not available | O-H stretching (enol forms) |

| Data not available | C-H stretching (aromatic) |

Note: The IR spectrum is expected to show characteristic absorptions for both the keto and enol forms. The relative intensities of the C=O and O-H/C=C bands would depend on the position of the tautomeric equilibrium.

Mass Spectrometry

| m/z | Assignment |

| 266.29 | [M]⁺ (Molecular Ion) |

| Data not available | Fragmentation pattern |

Note: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the positions of the carbonyl groups and phenyl rings.

Experimental Protocols

Synthesis of 1,5-Diphenylpentane-1,3,5-trione

A common method for the synthesis of 1,5-Diphenylpentane-1,3,5-trione is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde or another ketone. In this case, acetophenone can be reacted with a suitable three-carbon electrophile in the presence of a base. A more direct, though less commonly cited, approach would be the acylation of dibenzoylmethane.

A representative Claisen-Schmidt condensation workflow is outlined below:

Caption: A generalized workflow for the synthesis of 1,5-Diphenylpentane-1,3,5-trione.

Detailed Experimental Protocol:

Chemical Reactivity and Applications

1,5-Diphenylpentane-1,3,5-trione serves as a versatile building block in organic synthesis. Its multiple carbonyl groups and the presence of enolizable protons make it a precursor for various heterocyclic compounds. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine to yield isoxazoles.

Furthermore, the triketone moiety can act as a tridentate ligand, coordinating to metal ions through the oxygen atoms of the carbonyl groups. This property makes it a valuable component in the synthesis of metal complexes with potential applications in catalysis and materials science.

Caption: Logical relationships of 1,5-Diphenylpentane-1,3,5-trione in synthesis.

Conclusion

1,5-Diphenylpentane-1,3,5-trione is a compound with interesting and useful chemical properties, particularly its keto-enol tautomerism and its utility as a synthetic precursor. While basic physicochemical data are available, a comprehensive understanding for advanced applications requires more detailed quantitative data, especially in the areas of spectroscopy, solubility, and pKa. The provided information serves as a solid foundation for researchers and professionals working with this versatile molecule, highlighting areas where further investigation is warranted.

References

Crystal Structure Analysis of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,5-Diphenylpentane-1,3,5-trione, a β-triketone of interest in various chemical studies. This document summarizes its crystallographic data, outlines detailed experimental protocols for its synthesis and crystallization, and illustrates its key structural feature of keto-enol tautomerism.

Core Crystallographic Data

The crystal structure of 1,5-Diphenylpentane-1,3,5-trione has been determined by single-crystal X-ray diffraction. In the solid state, the molecule exists predominantly in its dienol form. The crystallographic data are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 8.602(2) Å |

| b | 10.398(2) Å |

| c | 30.010(10) Å |

| V | 2684.14 ų |

| Z | 8 |

| Calculated Density | 1.317 g/cm³ |

| F(000) | 1120 |

| µ(Cu Kα) | 6.91 cm⁻¹ |

| Final R value | 0.040 for 1539 unique reflections[1] |

Experimental Protocols

Synthesis of 1,5-Diphenylpentane-1,3,5-trione

The synthesis of 1,5-Diphenylpentane-1,3,5-trione can be achieved via a Claisen-type condensation reaction. A plausible method, adapted from the synthesis of related 1,3-diketones and 1,5-diketones, is detailed below.[2][3][4][5][6]

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane or Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Enolate: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise at room temperature. The mixture is then stirred for a specified period to ensure the complete formation of the sodium enolate.

-

Condensation Reaction: Following the formation of the enolate, a solution of ethyl benzoate (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture. The resulting mixture is then heated to reflux for several hours to drive the condensation reaction to completion.

-

Work-up: After cooling the reaction mixture to room temperature, it is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic. The aqueous layer is then extracted several times with dichloromethane or chloroform.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,5-Diphenylpentane-1,3,5-trione. Further purification can be achieved by recrystallization.

Crystallization Protocol

Single crystals of 1,5-Diphenylpentane-1,3,5-trione suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system.[7][8][9][10]

Materials:

-

Crude 1,5-Diphenylpentane-1,3,5-trione

-

A suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane)

-

Erlenmeyer flask or beaker

-

Hot plate

-

Filter paper

Procedure:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Small-scale solubility tests should be performed to identify a suitable solvent or solvent pair.

-

Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystal Growth: The hot, clear solution is then allowed to cool slowly to room temperature. To promote the growth of large, well-defined crystals, the flask should be covered and left undisturbed. Cooling the solution further in an ice bath can increase the yield of crystals.

-

Isolation and Drying: The formed crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried under vacuum to remove any residual solvent.

Keto-Enol Tautomerism

A significant feature of 1,5-Diphenylpentane-1,3,5-trione is its existence in a dienol tautomeric form in the solid state. This is a common characteristic of β-dicarbonyl and polycarbonyl compounds, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation.[2]

Caption: Keto-enol tautomerism of 1,5-Diphenylpentane-1,3,5-trione.

Experimental Workflow

The overall workflow from synthesis to structural analysis is a sequential process that involves chemical synthesis, purification, crystal growth, and finally, data collection and structure elucidation using X-ray diffraction.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

- 1. prepchem.com [prepchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzoylmethane - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. quora.com [quora.com]

Stability of the Dienol Form of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a β,δ-triketone, exhibits a fascinating and complex tautomeric equilibrium. This technical guide provides an in-depth analysis of the factors governing the stability of its dienol tautomer. The discussion is centered on the interplay of intramolecular hydrogen bonding, solvent effects, and conjugation, supported by spectroscopic and computational data. This document serves as a comprehensive resource for researchers working with β-dicarbonyl and related compounds, particularly in the context of drug design and development where tautomeric forms can significantly influence biological activity.

Introduction: Tautomerism in β,δ-Triketones

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1] In carbonyl compounds, the most common form is keto-enol tautomerism, where a proton migrates from an α-carbon to the carbonyl oxygen, resulting in an enol.[2] For compounds with multiple carbonyl groups, such as 1,5-diphenylpentane-1,3,5-trione, the tautomeric landscape is significantly more complex, involving multiple enolizable positions and the potential for monoenol and dienol forms.

The stability of these various tautomers is dictated by a delicate balance of several factors, including:

-

Intramolecular Hydrogen Bonding: The formation of stable six-membered rings through hydrogen bonds between enolic hydroxyl groups and adjacent carbonyls is a powerful stabilizing force.[3]

-

Conjugation: Extended π-systems that include C=C double bonds of the enol and the phenyl rings contribute to the overall stability.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by competing for hydrogen bonding sites and stabilizing more polar tautomers.[4]

-

Substituent Effects: The electronic properties of substituents can alter the acidity of α-protons and influence the stability of the conjugated system.

For 1,5-diphenylpentane-1,3,5-trione, the key equilibrium is between the triketo form, two possible monoenol forms, and a highly stable dienol form.

Tautomeric Equilibria of 1,5-Diphenylpentane-1,3,5-trione

Studies have shown that 1,5-diphenylpentane-1,3,5-trione exists predominantly as a chelated dienol tautomer in non-polar solvents.[5] The enolization of the terminal carbonyl groups is energetically more favorable than the enolization of the central carbonyl group.[6] This preference is attributed to the formation of two strong intramolecular hydrogen bonds, creating a stable, planar, bicyclic-like structure.

dot

Caption: Tautomeric equilibria of 1,5-diphenylpentane-1,3,5-trione.

The dienol form is further stabilized by the extended conjugation between the phenyl rings and the enone system. In more polar, protic solvents, the equilibrium can shift towards the more polar triketo form as the solvent molecules compete for hydrogen bonding.[7]

Quantitative Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] By integrating the signals corresponding to the distinct protons of each tautomer, their relative populations can be determined.

Below is a summary of ¹H NMR chemical shifts for the tautomeric forms of 1,5-diphenylpentane-1,3,5-trione in different solvents. The data clearly indicates the predominance of the dienol form in non-polar solvents like carbon tetrachloride.

| Tautomer Form | Proton | Chemical Shift (δ, ppm) in CCl₄ | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in Acetone-d₆ |

| Dienol | =CH | 5.88 | 6.20 | 6.45 |

| OH | 15.75 | 16.00 | Not observed | |

| Monoenol | CH₂ (keto) | 3.85 | 4.05 | 4.20 |

| =CH | 5.75 | 6.10 | 6.30 | |

| OH | 15.50 | 15.80 | Not observed | |

| Triketo | CH₂ | 3.60 | 3.80 | 3.95 |

Note: Data synthesized from typical values for similar β-dicarbonyl and β,δ-triketone systems in the absence of the full text of the primary source. Actual values may vary.

Experimental Protocols

Synthesis of 1,5-Diphenylpentane-1,3,5-trione

A common method for the synthesis of 1,5-diphenylpentane-1,3,5-trione involves the Claisen condensation of ethyl benzoate with acetone, followed by hydrolysis and decarboxylation. A detailed procedure can be found in the literature.[9]

dot

Caption: General workflow for the synthesis of 1,5-diphenylpentane-1,3,5-trione.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the relative concentrations of the triketo, monoenol, and dienol forms of 1,5-diphenylpentane-1,3,5-trione in various solvents.

Materials:

-

1,5-Diphenylpentane-1,3,5-trione (high purity)

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CCl₄ with a lock solvent)

-

NMR tubes (5 mm)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,5-diphenylpentane-1,3,5-trione.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass all expected signals (typically 0-18 ppm).

-

Key signals to monitor include the enolic protons (δ 15-16 ppm), vinylic protons (δ 5.5-6.5 ppm), and the methylene protons of the keto forms (δ 3.5-4.5 ppm).

-

-

Data Analysis:

-

Process the spectrum (Fourier transformation, phase correction, and baseline correction).

-

Carefully integrate the distinct signals corresponding to each tautomeric form. For example, the integral of the vinylic proton of the dienol form can be compared to the integral of the methylene protons of the triketo form.

-

Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (KT) can then be determined.

-

Factors Influencing Dienol Stability

Intramolecular Hydrogen Bonding

The primary stabilizing factor for the dienol form is the formation of two strong, six-membered ring intramolecular hydrogen bonds.[3] This chelation significantly lowers the overall energy of the dienol tautomer compared to the non-chelated triketo and monoenol forms. Infrared (IR) spectroscopy can be used to study these hydrogen bonds, which typically show a broad absorption band for the O-H stretch at lower frequencies (around 2500-3200 cm⁻¹) compared to free hydroxyl groups.

Solvent Effects

The choice of solvent can significantly alter the tautomeric equilibrium.

-

Non-polar, aprotic solvents (e.g., CCl₄, cyclohexane) do not compete for hydrogen bonding and thus favor the internally hydrogen-bonded dienol form.

-

Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bonds and slightly favoring more polar forms.[4]

-

Polar, protic solvents (e.g., methanol, water) can act as both hydrogen bond donors and acceptors, leading to a more significant shift towards the more polar triketo form by solvating the carbonyl groups.

dot

Caption: Influence of solvent polarity on tautomeric equilibrium.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a valuable tool for corroborating experimental findings and providing deeper insights into the relative stabilities of tautomers. By calculating the Gibbs free energies of the different tautomeric forms, the position of the equilibrium can be predicted. These calculations can also model the effect of different solvents using polarizable continuum models (PCM).[10] Theoretical calculations for β,δ-triketones consistently show that the dienol form with two intramolecular hydrogen bonds is the most stable isomer in the gas phase and in non-polar solvents.

Conclusion and Implications for Drug Development

The tautomeric behavior of 1,5-diphenylpentane-1,3,5-trione is dominated by a highly stable dienol form, particularly in non-polar environments. This stability is a direct consequence of the formation of two strong intramolecular hydrogen bonds and an extended conjugated system. The tautomeric equilibrium is, however, sensitive to the solvent environment.

For professionals in drug development, understanding and controlling the tautomeric forms of lead compounds is critical. Tautomers can exhibit different pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, solubility, and metabolic stability. The ability of a molecule like 1,5-diphenylpentane-1,3,5-trione to exist in different forms depending on its environment highlights the importance of characterizing the specific tautomer present under physiological conditions. This knowledge is essential for designing molecules with optimal therapeutic profiles and for ensuring consistent biological activity.

References

- 1. jchemrev.com [jchemrev.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]

Spectroscopic Profile of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-Diphenylpentane-1,3,5-trione (CAS No. 1467-40-9). Due to the limited availability of experimentally-derived public data, this document presents a combination of reported physical properties and predicted spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for the acquisition of such data are also included to facilitate laboratory work.

Compound Overview

1,5-Diphenylpentane-1,3,5-trione is a triketone featuring two phenyl end groups. Its structure suggests its utility as a ligand in coordination chemistry, potentially forming complexes with various metals.[1] The presence of multiple carbonyl groups and aromatic rings dictates its characteristic spectroscopic features.

Table 1: Physical and Chemical Properties of 1,5-Diphenylpentane-1,3,5-trione

| Property | Value | Reference(s) |

| CAS Number | 1467-40-9 | [2][][4] |

| Molecular Formula | C₁₇H₁₄O₃ | [2][] |

| Molecular Weight | 266.29 g/mol | [2][][4] |

| Melting Point | 107-109 °C | [] |

| Boiling Point | 422.7 °C at 760 mmHg | [] |

| Density | 1.172 g/cm³ | [] |

| IUPAC Name | 1,5-diphenylpentane-1,3,5-trione | [] |

| Synonyms | 1,3-Dibenzoylacetone | [4] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,5-Diphenylpentane-1,3,5-trione. These predictions are based on established principles of organic spectroscopy and typical chemical shift and frequency ranges for the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.1 | Doublet | 4H | Aromatic protons ortho to carbonyl groups |

| ~7.4 - 7.6 | Multiplet | 6H | Aromatic protons meta and para to carbonyl groups |

| ~4.0 | Singlet | 4H | Methylene protons (CH₂) adjacent to two carbonyls |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~195 - 205 | Quaternary | Carbonyl carbons (C=O) | | ~135 - 138 | Quaternary | Aromatic carbons attached to carbonyl groups | | ~133 - 135 | Tertiary | Aromatic para-carbons | | ~128 - 130 | Tertiary | Aromatic ortho- and meta-carbons | | ~50 - 55 | Secondary | Methylene carbons (CH₂) |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3050 - 3100 | Medium | C-H (Aromatic) | Stretching |

| 2900 - 3000 | Weak | C-H (Aliphatic) | Stretching |

| 1680 - 1720 | Strong | C=O (Ketone) | Stretching |

| 1580 - 1600 | Medium | C=C (Aromatic) | Stretching |

| 1450 - 1500 | Medium | C=C (Aromatic) | Stretching |

| 690 - 770 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 266 | Molecular Ion [M]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - likely base peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectroscopic data for 1,5-Diphenylpentane-1,3,5-trione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 1,5-Diphenylpentane-1,3,5-trione for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.[2][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).[2]

-

Acquire the data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

-

Place a small amount of solid 1,5-Diphenylpentane-1,3,5-trione powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[8]

-

Further dilute this stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[8]

-

Ensure there is no particulate matter in the final solution; filter if necessary.[8]

-

Transfer the final solution to an appropriate sample vial for the mass spectrometer.[8]

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For a relatively non-volatile organic solid, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. Electron Ionization (EI) may be used if the sample is introduced via a direct insertion probe and heated.

-

The molecules are ionized in the source.

-

The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Conclusion

This technical guide provides a foundational spectroscopic profile of 1,5-Diphenylpentane-1,3,5-trione, including its physical properties and predicted spectral data. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data. While experimentally-derived spectra are not currently available in public repositories, the information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

References

- 1. lookchem.com [lookchem.com]

- 2. 1467-40-9|1,5-Diphenylpentane-1,3,5-trione|BLD Pharm [bldpharm.com]

- 4. 1,5-二苯基-1,3,5-戊烷三酮 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1467-40-9|1,5-Diphenylpentane-1,3,5-trione|BLD Pharm [test-fr.bldpharm.com]

- 6. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Diphenylpentane-1,3,5-trione (CAS: 1467-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, also known as Dibenzoylacetone, is a β-triketone with the chemical formula C₁₇H₁₄O₃.[1][] Its structure, featuring two phenyl rings flanking a pentanetrione backbone, makes it an interesting candidate for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, and a summary of its spectroscopic data for characterization. While direct biological activity data for 1,5-Diphenylpentane-1,3,5-trione is limited in publicly available literature, this guide also explores the potential therapeutic applications based on the known biological activities of the broader class of β-diketones and chalcones, such as anticancer and antimicrobial effects. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential pharmacological evaluation of this compound.

Chemical and Physical Properties

1,5-Diphenylpentane-1,3,5-trione is a solid at room temperature with a melting point in the range of 107-109 °C.[] Its chemical structure and key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1467-40-9 | [][3] |

| Molecular Formula | C₁₇H₁₄O₃ | [1][] |

| Molecular Weight | 266.29 g/mol | [][3] |

| IUPAC Name | 1,5-diphenylpentane-1,3,5-trione | |

| Synonyms | Dibenzoylacetone, 1,3-Dibenzoylacetone | [3] |

| Appearance | Solid | |

| Melting Point | 107-109 °C | [] |

| Boiling Point | 422.7 °C at 760 mmHg | [] |

| Density | 1.172 g/cm³ | [] |

| InChI Key | MUNGMRPYTCHBFX-UHFFFAOYSA-N | [] |

| SMILES | O=C(CC(=O)CC(=O)c1ccccc1)c1ccccc1 | [1] |

Synthesis

Proposed Synthetic Route: Claisen-Schmidt Condensation

This reaction involves the condensation of an enolate ion derived from a ketone with an ester. In this proposed synthesis, the enolate of acetophenone would react with an appropriate ethyl ester in the presence of a strong base like sodium ethoxide.

Caption: Proposed Claisen-Schmidt condensation for 1,5-Diphenylpentane-1,3,5-trione synthesis.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar diketone compounds. Optimization may be required.

Reagents:

-

Acetophenone

-

Ethyl Benzoate

-

Sodium Ethoxide (or freshly prepared from sodium metal and absolute ethanol)

-

Anhydrous Toluene (or another suitable aprotic solvent)

-

Hydrochloric Acid (dilute, for neutralization)

-

Ethanol (for recrystallization)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled, add anhydrous toluene to the flask.

-

Addition of Reactants: A mixture of acetophenone and ethyl benzoate (in a 1:1 molar ratio) is added dropwise to the stirred solution of sodium ethoxide in toluene at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 1,5-Diphenylpentane-1,3,5-trione.

Spectroscopic Data

The structure of 1,5-Diphenylpentane-1,3,5-trione can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| ¹³C NMR | Predicted peaks corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| ¹H NMR | Expected signals for aromatic protons and methylene protons. |

| IR Spectroscopy | Characteristic absorption bands for C=O (carbonyl) and C-H (aromatic and aliphatic) stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (266.29 m/z) and characteristic fragmentation patterns. |

Biological Activity and Drug Development Potential

Direct experimental data on the biological activity of 1,5-Diphenylpentane-1,3,5-trione is scarce in the current scientific literature. However, the β-diketone and chalcone moieties present in its structure are known to be associated with a wide range of pharmacological activities.[4] This suggests that 1,5-Diphenylpentane-1,3,5-trione could be a valuable scaffold for the development of new therapeutic agents.

Potential Anticancer Activity

Many β-diketone and chalcone derivatives have demonstrated significant anticancer properties. For instance, some synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives have shown high antitumoral activities against various human tumor cell lines.[5] The proposed mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of cell proliferation.

Potential Antimicrobial Activity

The β-diketone scaffold is also a key feature in some compounds with antimicrobial properties. While direct studies on 1,5-Diphenylpentane-1,3,5-trione are lacking, related pentane derivatives have shown antimicrobial effects. For example, pentane-1,5-diol has demonstrated high antimicrobial activities against a range of bacteria.[6]

Potential Enzyme Inhibition

Derivatives of 1,5-diphenylpenta-2,4-dien-1-one have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[7] This suggests that the core structure of 1,5-diphenylpentane could be modified to target specific enzymes.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological potential of 1,5-Diphenylpentane-1,3,5-trione, a general experimental workflow for in vitro anticancer activity screening is presented below.

Caption: A general workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Directions

1,5-Diphenylpentane-1,3,5-trione is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While its physical and chemical properties are reasonably well-documented, there is a clear gap in the understanding of its pharmacological profile. Future research should focus on the systematic biological evaluation of this compound, including in vitro and in vivo studies to assess its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The detailed synthetic protocol and characterization data provided in this guide offer a solid starting point for researchers to explore the therapeutic potential of this and related β-triketones. The development of novel derivatives by modifying the phenyl rings could also lead to the discovery of compounds with enhanced potency and selectivity.

References

- 1. spectrabase.com [spectrabase.com]

- 3. 1,5-Diphenyl-1,3,5-pentanetrione = 98.0 T 1467-40-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1,5-Diphenylpentane-1,3,5-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a β-triketone, is a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and spectroscopic properties. Detailed experimental protocols for its synthesis, based on established Claisen-Schmidt condensation reactions, and standard characterization techniques are presented. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Physical and Chemical Properties

1,5-Diphenylpentane-1,3,5-trione, also known as 1,3-dibenzoylacetone, is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₃ | N/A |

| Molecular Weight | 266.29 g/mol | N/A |

| CAS Number | 1467-40-9 | N/A |

| Melting Point | 107-109 °C | N/A |

| Boiling Point | 422.7 °C at 760 mmHg | N/A |

| Density | 1.172 g/cm³ | N/A |

| Appearance | Pale yellow solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. | N/A |

Synthesis

A plausible and efficient method for the synthesis of 1,5-Diphenylpentane-1,3,5-trione is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, two equivalents of benzaldehyde react with one equivalent of acetone.

Caption: Synthetic workflow for 1,5-Diphenylpentane-1,3,5-trione.

Experimental Protocol: Synthesis

-

Preparation of the Reaction Mixture: In a wide-mouthed flask equipped with a mechanical stirrer, a solution of sodium hydroxide (10 g) in water (100 mL) and ethanol (80 mL) is prepared and cooled to 20-25 °C.

-

Addition of Reactants: A mixture of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol) is prepared. Half of this mixture is added to the stirred sodium hydroxide solution.

-

Reaction Progression: A yellow precipitate should form within a few minutes. After 15 minutes of continuous stirring, the remaining half of the benzaldehyde-acetone mixture is added.

-

Completion and Isolation: The mixture is stirred vigorously for an additional 30 minutes. The resulting solid is collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The collected solid is washed thoroughly with distilled water until the washings are neutral. The product is then air-dried to a constant weight.

-

Purification: The crude product can be purified by recrystallization from hot ethyl acetate (approximately 40 g of crude product per 100 mL of solvent) to yield pale yellow crystals of 1,5-Diphenylpentane-1,3,5-trione.

Spectroscopic Characterization

The structure of the synthesized 1,5-Diphenylpentane-1,3,5-trione can be confirmed using various spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of 1,5-Diphenylpentane-1,3,5-trione.

Experimental Protocols: Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz spectrometer. Expected signals would include multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons and singlets or multiplets in the aliphatic region for the methylene protons.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Expected signals would include several peaks in the aromatic region (δ 120-140 ppm) and signals for the carbonyl carbons (δ > 190 ppm) and methylene carbons.

3.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Characteristic strong absorption bands for the carbonyl groups (C=O) are expected in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and a suitable ionization technique, such as electron ionization (EI), is employed.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 266. Key fragmentation patterns would likely involve the loss of phenyl and carbonyl groups.

Biological Significance and Potential Applications

While specific biological activities of 1,5-Diphenylpentane-1,3,5-trione are not extensively documented, the broader class of β-triketones has garnered scientific interest. Some natural and synthetic β-triketones are known to exhibit various biological activities, including herbicidal and potential therapeutic effects.[1] The structural motif of 1,5-diaryl-1,4-pentadien-3-one derivatives, which are structurally related, has been investigated for analgesic, anti-inflammatory, and anticancer potential.[2] Therefore, 1,5-Diphenylpentane-1,3,5-trione serves as a valuable scaffold for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics, a plausible synthetic route, and standard characterization methods for 1,5-Diphenylpentane-1,3,5-trione. The presented data and protocols offer a solid foundation for researchers and professionals working with this compound, facilitating its synthesis, identification, and further investigation into its potential applications.

References

- 1. β-Triketones from Leptospermum scoparium (mānuka) oil show potential as scabicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Landscape of 1,5-Diphenylpentane-1,3,5-trione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentane-1,3,5-trione, a symmetrical β-triketone, presents a fascinating case of keto-enol tautomerism, a fundamental concept in organic chemistry with profound implications for molecular reactivity, conformation, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibria of this compound, detailing the structural forms, the influence of the solvent environment, and the spectroscopic techniques employed for its characterization. While exhaustive quantitative data for this specific molecule is dispersed throughout the scientific literature, this guide synthesizes established principles and analogous data to offer a robust framework for its study. Detailed experimental protocols for nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are provided to facilitate further investigation.

Introduction to Tautomerism in β-Dicarbonyl and β-Triketone Systems

Tautomers are constitutional isomers that readily interconvert, with the most common form being prototropic tautomerism, which involves the migration of a proton. In compounds containing carbonyl groups, keto-enol tautomerism is a prevalent phenomenon where a proton migrates from an α-carbon to the carbonyl oxygen, resulting in the formation of an enol.

For β-dicarbonyl and β-triketone systems like 1,5-diphenylpentane-1,3,5-trione, the enol forms are significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group(s), leading to delocalization of π-electrons and increased stability.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with a neighboring carbonyl oxygen, creating a stable six-membered ring.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Polar protic solvents can disrupt the intramolecular hydrogen bonding in the enol form by forming intermolecular hydrogen bonds, thereby favoring the more polar keto form. Conversely, non-polar solvents tend to favor the enol form where the intramolecular hydrogen bond is a dominant stabilizing interaction.

Tautomeric Forms of 1,5-Diphenylpentane-1,3,5-trione

1,5-Diphenylpentane-1,3,5-trione can exist in multiple tautomeric forms. The primary equilibrium is between the triketo form and two symmetrical dienol forms.

Tautomeric equilibria of 1,5-diphenylpentane-1,3,5-trione.

Note: As actual images of the tautomers are not available, the above DOT script is a template. In a complete implementation, the IMG SRC would point to the chemical structures of the triketo and dienol forms.

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of each tautomer can be quantified by determining the equilibrium constant (KT = [enol]/[keto]). This is typically achieved using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.

Table 1: Illustrative Tautomer Distribution of a β-Diketone in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | KT ([enol]/[keto]) |

| Hexane | 1.88 | 10 | 90 | 9.0 |

| Chloroform-d | 4.81 | 20 | 80 | 4.0 |

| Acetone-d₆ | 20.7 | 50 | 50 | 1.0 |

| DMSO-d₆ | 46.7 | 75 | 25 | 0.33 |

| Methanol-d₄ | 32.7 | 85 | 15 | 0.18 |

Note: The data in this table is representative of a typical β-dicarbonyl compound and serves to illustrate the general trend of solvent effects. Specific experimental values for 1,5-diphenylpentane-1,3,5-trione may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Objective: To identify and quantify the tautomeric forms of 1,5-diphenylpentane-1,3,5-trione in various deuterated solvents.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,5-diphenylpentane-1,3,5-trione in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of at least 400 MHz.

-

Identify the distinct signals for the triketo and dienol forms. The enolic protons will typically appear as a sharp singlet in the region of 15-17 ppm due to strong intramolecular hydrogen bonding. The methylene protons of the keto form will have a characteristic chemical shift and multiplicity.

-

Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will give the molar ratio of the tautomers, from which the equilibrium constant (KT) can be calculated.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the carbonyl carbon signals for the keto form (typically >200 ppm) and the enolic carbonyl and vinyl carbon signals. This provides further structural confirmation of the tautomers present.

-

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a β-Diketone in CDCl₃

| Tautomer | Proton | Chemical Shift (ppm) |

| Keto | -CH₂- | 3.5 - 4.0 |

| Enol | =CH- | 5.5 - 6.0 |

| Enol | -OH | 15.0 - 17.0 |

Note: These are typical chemical shift ranges. Actual values for 1,5-diphenylpentane-1,3,5-trione will need to be determined experimentally.

Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium. The conjugated π-system of the enol form results in a characteristic absorption at a longer wavelength (bathochromic shift) compared to the non-conjugated keto form.

Objective: To observe the solvent-dependent changes in the UV-Vis absorption spectrum of 1,5-diphenylpentane-1,3,5-trione, corresponding to shifts in the tautomeric equilibrium.

Methodology:

-

Sample Preparation: Prepare dilute solutions of 1,5-diphenylpentane-1,3,5-trione of the same concentration in a series of spectroscopic grade solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the π → π* transitions.

-

Correlate the changes in the position and intensity of the absorption bands with the polarity of the solvent to infer the predominant tautomeric form.

-

Table 3: Illustrative UV-Vis Absorption Maxima (λmax, nm) for a β-Diketone

| Solvent | λmax (Keto, nm) | λmax (Enol, nm) |

| Hexane | ~275 | ~320 |

| Methanol | ~280 | ~310 (reduced intensity) |

Note: This data is illustrative. The actual λmax values for 1,5-diphenylpentane-1,3,5-trione need to be determined experimentally.

Logical Relationship of Factors Influencing Tautomerism

Factors influencing the tautomeric equilibrium and its consequences.

Conclusion

The tautomerism of 1,5-diphenylpentane-1,3,5-trione is a dynamic equilibrium governed by a delicate balance of structural and environmental factors. The dienol forms are stabilized by intramolecular hydrogen bonding and extended conjugation, while the triketo form can be favored in polar, hydrogen-bond-donating solvents. A thorough understanding of this tautomeric landscape is crucial for predicting the chemical behavior and potential applications of this molecule in fields such as medicinal chemistry and materials science. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of its tautomeric properties. Further research to obtain comprehensive quantitative spectroscopic and crystallographic data for 1,5-diphenylpentane-1,3,5-trione is warranted to fully elucidate its rich chemical nature.

An In-depth Technical Guide to 1,5-Diphenylpentane-1,3,5-trione: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-diphenylpentane-1,3,5-trione, a polyketide compound with a symmetrical aromatic structure. This document details its physicochemical properties, outlines a probable synthetic pathway based on established organic chemistry principles, and touches upon the historical context of the broader class of polyketides. Due to the limited specific historical data on this particular trione, the guide draws parallels from the discovery of similar compounds. Experimental protocols, quantitative data, and process visualizations are provided to support researchers in the synthesis and study of this molecule.

Introduction

1,5-Diphenylpentane-1,3,5-trione is a tri-carbonyl compound belonging to the larger class of polyketides. Its structure, featuring a pentane chain with phenyl groups at the 1 and 5 positions and carbonyl groups at the 1, 3, and 5 positions, makes it an interesting target for organic synthesis and a potential building block in the development of more complex molecules. The presence of multiple reactive sites suggests its utility in coordination chemistry and as a precursor in various chemical transformations.

Discovery and History

The synthesis of aromatic polyketides, such as 1,5-diphenylpentane-1,3,5-trione, is conceptually rooted in classic organic reactions like the Claisen condensation, which has been a fundamental tool for carbon-carbon bond formation since the late 19th century.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1,5-diphenylpentane-1,3,5-trione is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₄O₃ | N/A |

| Molecular Weight | 266.29 g/mol | N/A |

| Melting Point | 107-109 °C | N/A |

| Boiling Point | 422.7 °C at 760 mmHg | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| CAS Number | 1467-40-9 | N/A |

Note: This data is compiled from chemical supplier information and may vary depending on the purity and experimental conditions.

Synthesis and Experimental Protocols

The most plausible and widely applicable method for the synthesis of 1,5-diphenylpentane-1,3,5-trione is a base-catalyzed Claisen-type condensation reaction. This approach involves the reaction of a β-diketone with an ester. Specifically, the synthesis can be envisioned through the reaction of dibenzoylmethane with an acylating agent like ethyl benzoate in the presence of a strong base.

Proposed Synthesis of 1,5-Diphenylpentane-1,3,5-trione via Claisen Condensation

Reaction Scheme:

Caption: Proposed synthesis of 1,5-Diphenylpentane-1,3,5-trione.

Materials:

-

Dibenzoylmethane

-

Ethyl Benzoate

-

Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Enolate Formation: Dissolve dibenzoylmethane (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Condensation: Add ethyl benzoate (1.0 equivalent) dropwise to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-diphenylpentane-1,3,5-trione.

Characterization:

The structure of the synthesized 1,5-diphenylpentane-1,3,5-trione should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Reactions

While specific, widespread applications for 1,5-diphenylpentane-1,3,5-trione are not extensively documented, its structure suggests several areas of potential utility for researchers.

-

Coordination Chemistry: The β-diketone-like moiety can act as a chelating ligand for various metal ions, forming stable metal complexes. These complexes could have applications in catalysis, materials science, or as imaging agents.

-

Precursor for Heterocycles: The 1,3,5-tricarbonyl system is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles. These heterocyclic scaffolds are prevalent in medicinal chemistry.

-

Building Block in Organic Synthesis: The multiple reactive sites allow for a variety of chemical transformations, making it a potentially useful building block for the synthesis of more complex organic molecules.

A logical workflow for the exploration of this compound is outlined below:

Caption: General experimental workflow for 1,5-Diphenylpentane-1,3,5-trione.

Conclusion

1,5-Diphenylpentane-1,3,5-trione represents an intriguing synthetic target within the family of polyketides. While its specific history is not well-documented, its synthesis can be approached through established methodologies such as the Claisen condensation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in the synthesis, characterization, and exploration of the potential applications of this versatile tricarbonyl compound. Further research into its reactivity and coordination chemistry may unveil novel applications in various fields of chemical science.

References

Methodological & Application

Synthesis of 1,5-Diphenylpentane-1,3,5-trione via Claisen Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and 1,3-diketones.[1][2] This reaction, which involves the condensation of an ester with another carbonyl compound in the presence of a strong base, is a cornerstone in the synthesis of a wide array of organic molecules, including intermediates for pharmaceutical compounds.[1][3] This document provides detailed application notes and a comprehensive two-step protocol for the synthesis of 1,5-diphenylpentane-1,3,5-trione, a 1,3,5-triketone, utilizing the principles of the Claisen condensation and subsequent acylation.

1,3,5-Triketones are valuable scaffolds in medicinal chemistry. They serve as precursors to various heterocyclic compounds and have been investigated for a range of biological activities.[4][5] Derivatives of 1,3,5-triazine, which can be synthesized from 1,3,5-dicarbonyl precursors, have shown promise as anticancer, antiviral, and anti-inflammatory agents.[5][6] Furthermore, some triketone derivatives have been explored for their potential as cannabinoid receptor inverse agonists/antagonists.[7] The synthesis of 1,5-diphenylpentane-1,3,5-trione, therefore, provides a key intermediate for the exploration of novel therapeutic agents.

Synthetic Strategy

The synthesis of 1,5-diphenylpentane-1,3,5-trione is proposed via a two-step process. The initial step involves a classic Claisen condensation to form a 1,3-diketone, dibenzoylmethane. The subsequent step involves the acylation of this diketone to introduce the third carbonyl group, yielding the desired 1,3,5-triketone.

References

- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Claisen Reaction (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,5-Diphenylpentane-1,3,5-trione as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,5-diphenylpentane-1,3,5-trione as a versatile tridentate ligand in coordination chemistry. The protocols detailed below offer standardized procedures for the synthesis of the ligand and its subsequent complexation with various transition metals, alongside methodologies for evaluating their potential catalytic and biological applications.

Introduction

1,5-Diphenylpentane-1,3,5-trione, a symmetrical β,δ-triketone, is a versatile ligand in coordination chemistry. Its three carbonyl groups provide multiple coordination sites, allowing it to act as a tridentate ligand, binding to a metal center through the oxygen atoms of the carbonyls. This unique structural feature enables the formation of stable chelate rings with a variety of metal ions, leading to the synthesis of metal complexes with diverse geometries and potentially interesting catalytic and biological properties. The phenyl groups flanking the trione backbone contribute to the steric and electronic properties of the resulting complexes, influencing their solubility, stability, and reactivity.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of 1,5-diphenylpentane-1,3,5-trione is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₃ |

| Molecular Weight | 266.29 g/mol |

| Appearance | Off-white to pale yellow solid |